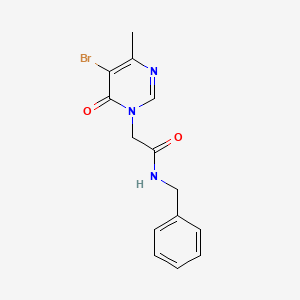
N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide, also known as BOMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BOMA has been found to exhibit promising anti-inflammatory and anti-cancer properties, making it a subject of interest for further investigation.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer cell proliferation. N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory cytokines, and to activate caspase-3, a protein involved in the induction of apoptosis.
Biochemical and Physiological Effects:
N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. Additionally, N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide has been found to inhibit the migration and invasion of cancer cells, suggesting a potential role in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide has several advantages for use in laboratory experiments, including its high purity and stability. However, N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide can be difficult to synthesize, and its low solubility in aqueous solutions can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide, including further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, the development of more efficient synthesis methods for N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide could facilitate its use in a wider range of experiments.
Métodos De Síntesis
The synthesis of N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide involves a multi-step reaction process that begins with the condensation of benzyl amine and ethyl acetoacetate. This is followed by bromination and cyclization reactions to form the final product. The synthesis of N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide has been optimized through various modifications to improve yield and purity.
Aplicaciones Científicas De Investigación
N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Research has shown that N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-10-13(15)14(20)18(9-17-10)8-12(19)16-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQFITIMQWJKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=N1)CC(=O)NCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B7579399.png)
![5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7579407.png)
![2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579408.png)
![2-[4-[[3-(Methoxymethyl)phenyl]carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579410.png)
![2-[4-[[2-(Methoxymethyl)phenyl]carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579416.png)
![(3-ethylthiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579420.png)
![2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579426.png)
![(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579429.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7579438.png)
![2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579444.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B7579450.png)
![(3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7579466.png)
![5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one](/img/structure/B7579475.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B7579488.png)